(-)-Menthofuran

Descripción general

Descripción

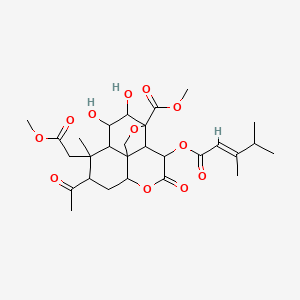

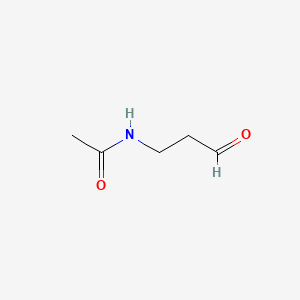

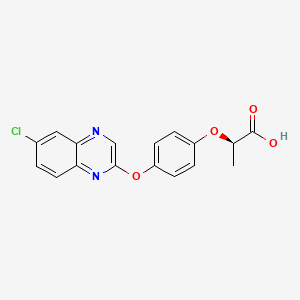

(-)-Menthofuran is a naturally occurring organic compound found in various essential oils, particularly in peppermint oil It is a monoterpene and a member of the furan family, characterized by its distinctive minty aroma

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Menthofuran typically involves the cyclization of pulegone, a naturally occurring monoterpene ketone. The reaction is usually carried out under acidic conditions, often using sulfuric acid or other strong acids as catalysts. The process involves the formation of an intermediate, which then undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of pulegone from natural sources, followed by its cyclization under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (-)-Menthofuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form menthofuran-2,3-dione using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield menthol derivatives, depending on the reducing agent and conditions used.

Substitution: It can undergo electrophilic substitution reactions, particularly at the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

Oxidation: Menthofuran-2,3-dione.

Reduction: Menthol derivatives.

Substitution: Various substituted menthofuran derivatives, depending on the electrophile used.

Aplicaciones Científicas De Investigación

(-)-Menthofuran has a wide range of applications in scientific research, including:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Studies have explored its potential as a natural insect repellent and its effects on various biological systems.

Medicine: Research has investigated its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: It is used in the flavor and fragrance industry due to its minty aroma and as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of (-)-Menthofuran involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through modulation of enzyme activity and interaction with cellular membranes. The exact molecular targets and pathways are still under investigation, but studies suggest that it may influence oxidative stress pathways and inflammatory responses.

Comparación Con Compuestos Similares

Pulegone: A precursor to (-)-Menthofuran, also found in peppermint oil.

Menthol: A related monoterpene with similar minty aroma but different chemical properties.

Thujone: Another monoterpene found in various essential oils, with distinct biological effects.

Uniqueness of this compound: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity

Propiedades

IUPAC Name |

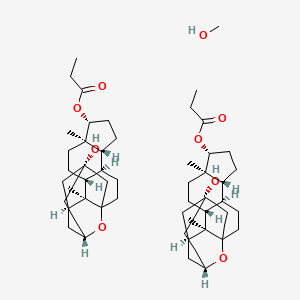

(6S)-3,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h6-7H,3-5H2,1-2H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGWKXXYGDYYFJU-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC2=C(C1)OC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20230140 | |

| Record name | Menthofuran, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80183-38-6 | |

| Record name | Menthofuran, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080183386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menthofuran, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20230140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENTHOFURAN, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS9602CGD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (-)-menthofuran formed in biological systems?

A1: this compound is primarily formed as a metabolite of (+)-pulegone. Hepatic microsomal monooxygenases, particularly cytochromes P450, catalyze a series of reactions involving allylic oxidation, intramolecular cyclization, and dehydration to convert (+)-pulegone to this compound. [] This process is significantly enhanced by phenobarbital pretreatment, indicating the involvement of CYP enzymes. [] Interestingly, research suggests that both (R)-(+)-pulegone and (S)-(-)-pulegone are metabolized to their respective menthofuran enantiomers, with a preference for the (S)-(-)-pulegone pathway. []

Q2: What is the primary mechanism of toxicity associated with this compound?

A2: this compound is considered a proximate toxin of (+)-pulegone. While initial studies suggested p-cresol as a potential contributor to toxicity, [] later research identified a reactive γ-ketoenal and/or epoxides, formed via furan ring oxidation, as the major culprits. [] These reactive metabolites likely contribute to the hepatotoxic effects observed in animal models.

Q3: How do levels of this compound differ in the urine of rats treated with (R)-(+)-pulegone and (S)-(-)-pulegone?

A3: Rats treated with (R)-(+)-pulegone exhibit significantly higher levels of menthofuran in their urine compared to those treated with (S)-(-)-pulegone. [] This suggests a stereoselective metabolism of the pulegone enantiomers, with potential implications for their differing toxicity profiles.

Q4: Does the presence of C-phycocyanin affect this compound levels in cases of (+)-pulegone poisoning?

A4: Yes, pretreatment with C-phycocyanin, a pigment from Spirulina platensis, was shown to reduce this compound levels in the urine of rats subsequently exposed to (+)-pulegone. [] This suggests a protective effect of C-phycocyanin against (+)-pulegone-induced hepatotoxicity, potentially by mitigating the formation of this compound.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C10H14O and a molecular weight of 150.22 g/mol.

Q6: Are there any specific structural features of this compound that contribute to its biological activity?

A7: While this compound itself exhibits some biological activity, its furan ring is primarily recognized for its susceptibility to oxidative metabolism by cytochrome P450 enzymes. This oxidation leads to the formation of reactive metabolites, such as γ-ketoenals and epoxides, which are responsible for the compound's hepatotoxic effects. []

Q7: What analytical techniques are commonly used to identify and quantify this compound in biological samples?

A8: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound and its metabolites in biological matrices like urine and liver microsomes. [, , , , ] This technique allows for the separation and detection of various volatile compounds based on their mass-to-charge ratios, enabling the characterization of complex metabolic profiles.

Q8: How can the quality of this compound be assessed in plant material like peppermint?

A9: The quality of peppermint oil, including this compound content, can be influenced by various factors like harvest time, drying methods, and plant density. [, , , , , ] Gas chromatography, often coupled with mass spectrometry (GC-MS), is the primary technique for quantifying this compound and other volatile constituents in peppermint oil. [, ] This data helps determine the optimal harvest time and drying conditions to obtain high-quality oil with a desirable composition.

Q9: What are the known biological activities of this compound?

A10: While primarily studied for its role in pulegone-mediated toxicity, this compound demonstrates antimicrobial activity against Paenibacillus larvae, the causative agent of American foulbrood in honeybees. [] Studies suggest that specific structural features, like the presence of keto and hydroxyl groups in related monoterpenes like carvone and carvacrol, contribute to this antimicrobial activity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furan-2-carboxylic acid {(E)-2-furan-2-yl-1-[(furan-2-ylmethyl)-carbamoyl]-vinyl}-amide](/img/structure/B1240499.png)

![1-(3-methylphenyl)-3-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]thiourea](/img/structure/B1240518.png)